
Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester is an organic compound with the molecular formula C17H29NO4 . It is also known by its IUPAC name tert-butyl (tert-butoxycarbonyl) (4-methylenecyclohexyl)carbamate . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H29NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h13H,1,8-11H2,2-7H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.42 . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the cyclohexyl group into a variety of molecular frameworks, which is particularly useful in the synthesis of complex cyclic molecules. The tert-butyl groups can be deprotected under acidic conditions, revealing functional groups that are amenable to further chemical transformations .
Medicinal Chemistry
In medicinal chemistry, this compound’s unique structure is exploited for the design of new pharmaceuticals. The cyclohexyl moiety is a common feature in many biologically active molecules, and the presence of the tert-butyl ester groups provides lipophilicity, which can enhance cell membrane permeability .
Material Science
The compound’s robust structure makes it suitable for the development of new materials. It can be incorporated into polymers to improve their mechanical strength or used to synthesize new types of resins with specific properties such as increased thermal stability or chemical resistance .
Catalysis
In catalysis research, this compound can act as a ligand for transition metal catalysts. The cyclohexyl group can provide steric bulk, influencing the selectivity and activity of the catalyst, while the ester groups can coordinate to metals, stabilizing the catalytic complex .
Chemical Synthesis Protocols
It is used in the development of new chemical synthesis protocols. For example, it can be involved in protodeboronation reactions, where it may serve as a substrate or product in the transformation of boronic esters, a reaction of significant interest in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods. Its unique retention time and spectral properties make it suitable for calibrating instruments or as a marker in complex mixture analyses .
Agrochemical Research
The compound’s structure is similar to that of certain plant growth regulators, making it a candidate for agrochemical research. It could be modified to create new compounds that influence plant growth or protect crops from pests and diseases .
Environmental Chemistry
Lastly, in environmental chemistry, this compound could be studied for its degradation products and environmental fate. Understanding how it breaks down in various conditions can inform the development of safer and more eco-friendly chemicals .
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a cause for concern . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
tert-butyl N-(4-methylidenecyclohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h13H,1,8-11H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNVPWZWINGZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(=C)CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2742674.png)
{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)
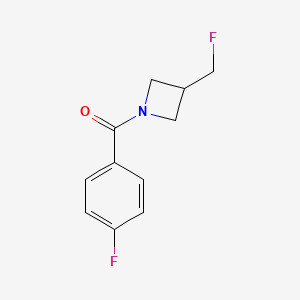
![2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2742681.png)
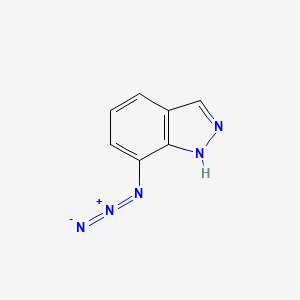
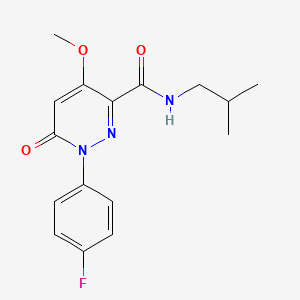
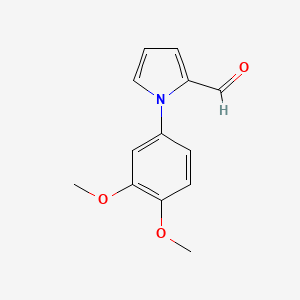
![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)
![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)
![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)

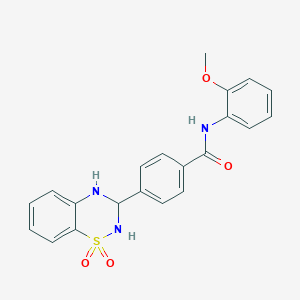
![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)